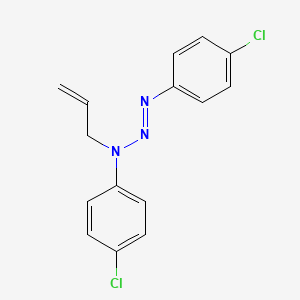
(1E)-1,3-Bis(4-chlorophenyl)-3-(prop-2-en-1-yl)triaz-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-chlorophenyl)diazenyl-N-prop-2-enyl-aniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound, with its specific structure, exhibits unique chemical properties that make it valuable for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-chlorophenyl)diazenyl-N-prop-2-enyl-aniline typically involves the diazotization of 4-chloroaniline followed by coupling with N-prop-2-enylaniline. The reaction conditions often include the use of acidic media, such as hydrochloric acid, to facilitate the diazotization process. The reaction is usually carried out at low temperatures to ensure the stability of the diazonium salt formed during the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography to ensure high purity and quality.
化学反応の分析
Types of Reactions
4-chloro-N-(4-chlorophenyl)diazenyl-N-prop-2-enyl-aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require the presence of a catalyst, such as iron(III) chloride, and are carried out under controlled temperatures.
Major Products Formed
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
4-chloro-N-(4-chlorophenyl)diazenyl-N-prop-2-enyl-aniline has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-chloro-N-(4-chlorophenyl)diazenyl-N-prop-2-enyl-aniline involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The azo group in the compound can undergo metabolic reduction, forming reactive intermediates that can interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-chloroaniline: A precursor in the synthesis of the target compound.
N-prop-2-enylaniline: Another precursor used in the synthesis.
Azo dyes: A class of compounds with similar azo groups and applications in the dye industry.
Uniqueness
4-chloro-N-(4-chlorophenyl)diazenyl-N-prop-2-enyl-aniline is unique due to its specific structure, which imparts distinct chemical and biological properties
特性
CAS番号 |
69391-89-5 |
|---|---|
分子式 |
C15H13Cl2N3 |
分子量 |
306.2 g/mol |
IUPAC名 |
4-chloro-N-[(4-chlorophenyl)diazenyl]-N-prop-2-enylaniline |
InChI |
InChI=1S/C15H13Cl2N3/c1-2-11-20(15-9-5-13(17)6-10-15)19-18-14-7-3-12(16)4-8-14/h2-10H,1,11H2 |
InChIキー |
QAMOZSHTXPKNTM-UHFFFAOYSA-N |
正規SMILES |
C=CCN(C1=CC=C(C=C1)Cl)N=NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



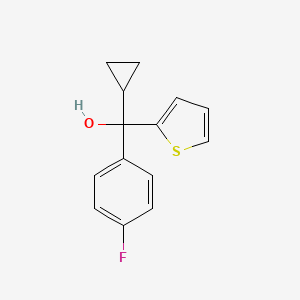
![n-[(1e)-Ethylidene]octan-1-amine](/img/structure/B14000035.png)
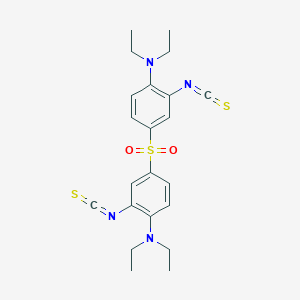
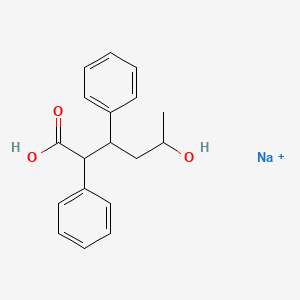
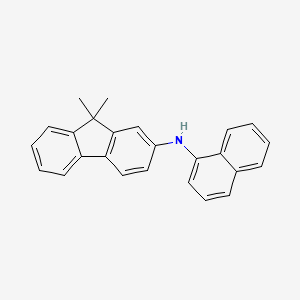

![2-{[4-Hydroxy-3,5-di(propan-2-yl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14000046.png)
![4,8-Bis(aziridin-1-yl)-2,6-dichloropyrimido[5,4-d]pyrimidine](/img/structure/B14000050.png)

![Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B14000066.png)
![[7-(Diphenylmethyl)bicyclo[2.2.1]heptane-2,3-diyl]bis(methylene) bis(4-methylbenzene-1-sulfonate)](/img/structure/B14000072.png)
![N,N-bis(2-chloroethyl)-4-[(3-chlorophenyl)iminomethyl]-3-methoxy-aniline](/img/structure/B14000074.png)

